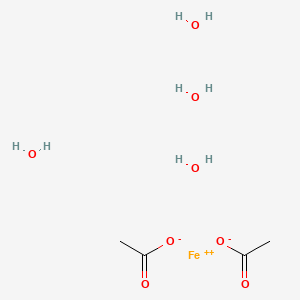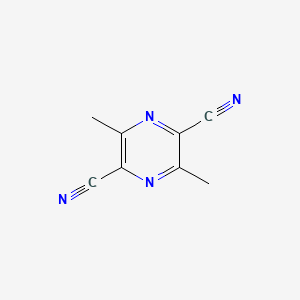
3,6-Dimethylpyrazine-2,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylpyrazine-2,5-dicarbonitrile is a heterocyclic compound that belongs to the pyrazine family. It is characterized by a six-membered aromatic ring containing two nitrogen atoms at para positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylpyrazine-2,5-dicarbonitrile typically involves the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine using selenium dioxide and silver nitrate. This reaction results in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, which can then be converted to the desired dicarbonitrile compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylpyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo substitution reactions, where the methyl groups or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide for oxidation, hydrogen gas with a suitable catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include:
Oxidation: 3,6-Dimethylpyrazine-2,5-dicarboxylic acid.
Reduction: 3,6-Dimethylpyrazine-2,5-diamine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dimethylpyrazine-2,5-dicarbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nitrogen-containing heterocycles and their biological activities.
Medicine: Research on pyrazine derivatives has shown potential antimicrobial, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of 3,6-Dimethylpyrazine-2,5-dicarbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways due to its nitrogen-containing heterocyclic structure. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,6-Dimethylpyrazine-2,5-dicarbonitrile include:
- 5,6-Dimethyl-2,3-pyrazinedicarbonitrile
- 3,6-Dimethylpyrazine-2,5-dicarboxylic acid
- 3,6-Dimethylpyrazine-2,5-diamine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two nitrile groupsIts ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and material science .
Properties
Molecular Formula |
C8H6N4 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3,6-dimethylpyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c1-5-7(3-9)12-6(2)8(4-10)11-5/h1-2H3 |
InChI Key |
GMKHLFIGROLNNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C#N)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


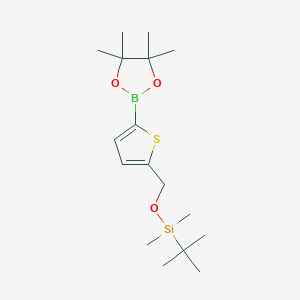

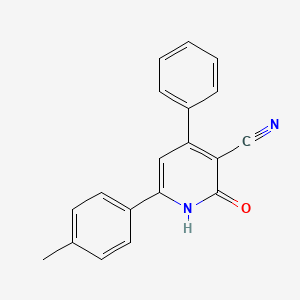
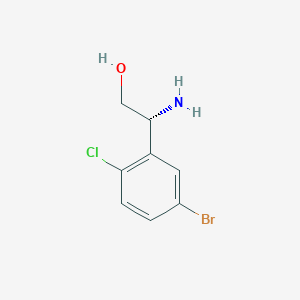
![5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one](/img/structure/B13106859.png)
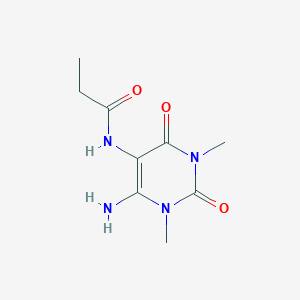
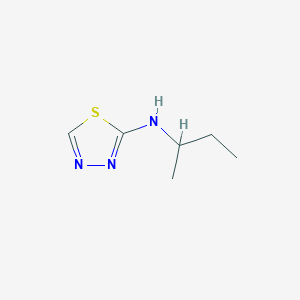


![2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13106907.png)
![Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B13106911.png)

![2-Methylpyrido[3,4-b]pyrazine](/img/structure/B13106929.png)
